molecular formula C9H7F3O2 B15276700 2-(2,3,5-Trifluorophenyl)propanoic acid

2-(2,3,5-Trifluorophenyl)propanoic acid

Katalognummer: B15276700
Molekulargewicht: 204.15 g/mol
InChI-Schlüssel: KVYHMSDUVBNTSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3,5-Trifluorophenyl)propanoic acid is an organic compound characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to a propanoic acid moiety

Vorbereitungsmethoden

The synthesis of 2-(2,3,5-Trifluorophenyl)propanoic acid can be achieved through several routes. One common method involves the reaction of 2,3,5-trifluorobenzene with propanoic acid under specific conditions. Another approach includes the use of 2,3,5-trifluoronitrobenzene as a starting material, which undergoes a series of reactions including condensation with diethyl malonate, hydrolysis, acidification, and decarboxylation to yield the desired product . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, making the process more cost-effective and scalable.

Analyse Chemischer Reaktionen

2-(2,3,5-Trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(2,3,5-Trifluorophenyl)propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2,3,5-Trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-(2,3,5-Trifluorophenyl)propanoic acid can be compared with other fluorinated phenylpropanoic acids, such as 2-(2,3,4-Trifluorophenyl)propanoic acid and 3-(2,3,5-Trifluorophenyl)propanoic acid . These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their chemical properties and reactivity. The unique arrangement of fluorine atoms in this compound contributes to its distinct behavior and applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Eigenschaften

Molekularformel

C9H7F3O2

Molekulargewicht

204.15 g/mol

IUPAC-Name

2-(2,3,5-trifluorophenyl)propanoic acid

InChI

InChI=1S/C9H7F3O2/c1-4(9(13)14)6-2-5(10)3-7(11)8(6)12/h2-4H,1H3,(H,13,14)

InChI-Schlüssel

KVYHMSDUVBNTSS-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C(=CC(=C1)F)F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.